Cas no 99858-80-7 ((1-Phenylpyrrolidin-3-yl)methanol)
(1-Phenylpyrrolidin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-Phenylpyrrolidin-3-yl)methanol
- (1-phenylpyrrolidin-3-yl)methanol(SALTDATA: FREE)
- 1-Phenyl-3-hydroxymethyl-pyrrolidin
- A858413
- NCGC00320342-01
- 99858-80-7
- (1-Phenylpyrrolidin-3-yl)methanol, AldrichCPR
- CS-0213231
- Chembrdg-bb 4003804
- BP-11195
- Z1198175602
- AC7500
- SY023474
- EN300-82231
- FT-0683689
- MFCD08059754
- (1-phenyl-3-pyrrolidinyl)methanol
- (1-Phenyl-3-pyrrolidyl)methanol
- AKOS004911012
- DTXSID60592198
- SCHEMBL720691
- AB01315378-02
- DB-080639
- STK329071
- ALBB-013304
- 3-pyrrolidinemethanol, 1-phenyl-
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- MDL: MFCD08059754
- Inchi: 1S/C11H15NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,13H,6-9H2
- InChI Key: GJFYMULJMJYQAD-UHFFFAOYSA-N
- SMILES: OCC1CN(C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 177.11500
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- PSA: 23.47000
- LogP: 1.57020
(1-Phenylpyrrolidin-3-yl)methanol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 41
- Safety Instruction: 26-39
- HazardClass:IRRITANT
(1-Phenylpyrrolidin-3-yl)methanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1-Phenylpyrrolidin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109006168-5g |
(1-Phenylpyrrolidin-3-yl)methanol |
99858-80-7 | 95% | 5g |
$380.16 | 2023-08-31 | |
| Fluorochem | 067767-1g |
1-Phenylpyrrolidin-3-yl)methanol |
99858-80-7 | 97% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 067767-5g |
1-Phenylpyrrolidin-3-yl)methanol |
99858-80-7 | 97% | 5g |
£167.00 | 2022-03-01 | |
| Fluorochem | 067767-10g |
1-Phenylpyrrolidin-3-yl)methanol |
99858-80-7 | 97% | 10g |
£280.00 | 2022-03-01 | |
| Fluorochem | 067767-25g |
1-Phenylpyrrolidin-3-yl)methanol |
99858-80-7 | 97% | 25g |
£557.00 | 2022-03-01 | |
| Chemenu | CM197285-5g |
(1-Phenylpyrrolidin-3-yl)methanol |
99858-80-7 | 95% | 5g |
$329 | 2021-08-05 | |
| Matrix Scientific | 063288-500mg |
(1-Phenylpyrrolidin-3-yl)methanol |
99858-80-7 | 500mg |
$237.00 | 2023-09-10 | ||
| Apollo Scientific | OR322339-250mg |
(1-Phenylpyrrolidin-3-yl)methanol |
99858-80-7 | 250mg |
£105.00 | 2023-09-02 | ||
| abcr | AB215486-1 g |
(1-Phenyl-3-pyrrolidinyl)methanol; 95% |
99858-80-7 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB215486-5 g |
(1-Phenyl-3-pyrrolidinyl)methanol; 95% |
99858-80-7 | 5 g |
€317.50 | 2023-07-20 |
(1-Phenylpyrrolidin-3-yl)methanol Suppliers
(1-Phenylpyrrolidin-3-yl)methanol Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (1-Phenylpyrrolidin-3-yl)methanol
Chemical Profile of (1-Phenylpyrrolidin-3-yl)methanol (CAS No. 99858-80-7)
(1-Phenylpyrrolidin-3-yl)methanol, identified by its CAS number 99858-80-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a pyrrolidine core substituted with a phenyl group and a hydroxymethyl moiety, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural uniqueness of this compound makes it a valuable scaffold for exploring pharmacological interactions and mechanisms.
The< strong>pyrrolidine ring in (1-Phenylpyrrolidin-3-yl)methanol is a common pharmacophore in drug design, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the< strong>phenyl group further enhances its binding affinity and specificity, making it an attractive candidate for further derivatization and optimization. Recent studies have highlighted the importance of such structural motifs in the development of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
In the context of contemporary pharmaceutical research, (1-Phenylpyrrolidin-3-yl)methanol has been investigated for its potential role in modulating central nervous system (CNS) pathways. The< strong>hydroxymethyl group at the 3-position of the pyrrolidine ring provides a site for chemical modification, enabling the synthesis of analogs with tailored pharmacokinetic and pharmacodynamic properties. Researchers have explored its derivatives as potential candidates for treating conditions such as depression, anxiety, and neurodegenerative diseases.
One of the most compelling aspects of (1-Phenylpyrrolidin-3-yl)methanol is its versatility as a building block for drug discovery. The combination of the< strong>pyrrolidine scaffold and the< strong>phenyl substituent allows for diverse chemical modifications, including functional group interconversions and molecular diversification strategies. These attributes make it a preferred choice for medicinal chemists seeking to develop novel compounds with improved efficacy and reduced side effects.
The< strong>CAS number 99858-80-7 serves as a unique identifier for this compound, facilitating its use in scientific literature, patents, and regulatory submissions. Its precise chemical specification ensures consistency in experimental protocols and industrial applications. Researchers often rely on this reference number to procure high-purity samples from reputable suppliers, ensuring reproducibility in their studies.
Recent advancements in computational chemistry have further enhanced the understanding of (1-Phenylpyrrolidin-3-yl)methanol's interactions with biological targets. Molecular docking simulations and virtual screening techniques have been employed to predict binding affinities and identify potential lead compounds. These computational methods complement traditional experimental approaches, expediting the drug discovery process. The integration of such technologies has been instrumental in uncovering new therapeutic avenues for various diseases.
The< strong>hydroxymethyl group in (1-Phenylpyrrolidin-3-yl)methanol also presents opportunities for exploring prodrug strategies. Prodrugs are designed to enhance drug delivery by converting into active forms within the body. The hydroxymethyl functionality can be exploited to create esters or other derivatives that are more stable during storage but release the active compound under physiological conditions. This approach has been successfully applied in several drug formulations, improving bioavailability and patient compliance.
In conclusion, (1-Phenylpyrrolidin-3-yl)methanol (CAS No. 99858-80-7) represents a promising compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its< strong>pyrrolidine core,< strong>phenyl substituent, and< strong>hydroxymethyl group provide a rich framework for chemical innovation. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a crucial role in the development of next-generation therapeutics.
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